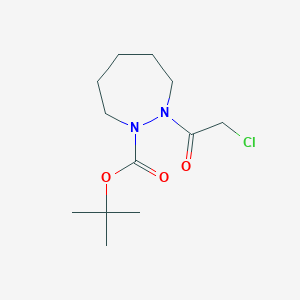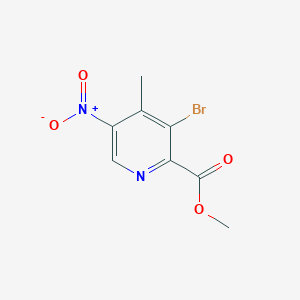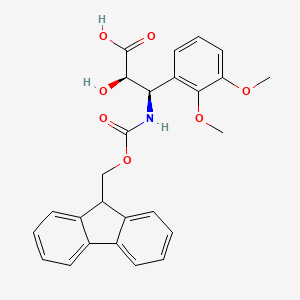
Acide 3-fluoro-5-(diéthylcarbamoyl)phénylboronique
Vue d'ensemble
Description
“(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid” is a type of organoboron compound . It is a boronic acid derivative, which are known for their utility in various applications, including transition metal-catalyzed transformations .
Synthesis Analysis
The synthesis of boronic acids like “(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid” often involves the use of transition metal-catalyzed reactions . For example, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
Boronic acids, including “(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid”, have the ability to form reversible covalent bonds with diols and strong Lewis bases . This property is crucial for their various applications .Chemical Reactions Analysis
Boronic acids are recognized for their utility as reagents in transition metal-catalyzed transformations . They can be used as reaction catalysts . The Suzuki–Miyaura coupling reaction is one of the most common reactions involving boronic acids .Physical And Chemical Properties Analysis
Boronic acids, including “(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid”, are generally stable, readily prepared, and environmentally benign . They have properties that can be tailored for application under specific conditions .Mécanisme D'action
DECFPA binds to target proteins via a boronic acid-containing group, which forms a reversible covalent bond with the protein. The boronic acid group is a weakly acidic group, and the bond can be broken and reformed by the addition or removal of a proton. This allows DECFPA to be used as a ligand to bind to target proteins and modulate their activity.
Biochemical and Physiological Effects
DECFPA has been used in a variety of scientific research applications, and its effects on biochemical and physiological processes have been studied. In studies of enzyme catalysis, DECFPA has been found to increase the rate of the reaction by binding to the active site of the enzyme and modulating its activity. Additionally, DECFPA has been found to be capable of modulating the activity of a variety of proteins, including transcription factors and G-protein coupled receptors.
Avantages Et Limitations Des Expériences En Laboratoire
DECFPA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its boronic acid-containing group allows for reversible binding to target proteins, making it a useful tool for drug design and development. Additionally, DECFPA is a relatively stable compound, making it suitable for use in a variety of laboratory experiments.
However, DECFPA also has several limitations. Its boronic acid-containing group is relatively weakly acidic, making it difficult to use in certain applications. Additionally, DECFPA is a relatively large molecule, making it difficult to use in certain laboratory experiments.
Orientations Futures
The use of DECFPA in scientific research is a relatively new field, and there are many potential future directions for further research. For example, DECFPA could be used to study the effects of protein-ligand interactions on biochemical and physiological processes. Additionally, DECFPA could be used to develop novel materials with unique properties, such as polymers and nanomaterials. Finally, DECFPA could be used to design and develop novel drugs, allowing for the development of treatments for a variety of diseases.
Applications De Recherche Scientifique
Catalyse en synthèse organique
L'une des applications connues de l'acide 3-fluoro-5-(diéthylcarbamoyl)phénylboronique est son rôle de catalyseur dans les réactions de condensation, en particulier dans la condensation des acides β-hydroxycarboxyliques à faible activité. Ce type de réaction est fondamental en synthèse organique, où la construction de molécules complexes nécessite souvent la formation de nouvelles liaisons carbone-carbone ou carbone-oxygène .
Recherche et développement
Le composé est principalement destiné à la recherche et au développement. Il n'est pas destiné à un usage médicinal, domestique ou autre. Cela indique son utilisation dans les procédures expérimentales et les études scientifiques .
Applications de détection
Bien que cela ne soit pas mentionné directement pour l'this compound, les acides boroniques, en général, ont été examinés pour leurs interactions avec les cis-diols et leurs applications de détection. Ils sont utilisés dans les molécules de capteur pour améliorer la sélectivité vis-à-vis d'analytes spécifiques .
Fonctionnalisation des polymères
Les polymères fonctionnalisés par l'acide phénylboronique ont été étudiés pour leur sélectivité de liaison, ce qui pourrait suggérer des applications potentielles pour l'this compound dans ce domaine également .
Safety and Hazards
Propriétés
IUPAC Name |
[3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQDNPXVAYCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661216 | |
| Record name | [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-64-8 | |
| Record name | [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile](/img/structure/B1388132.png)






![5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1388145.png)
![5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1388146.png)

![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1388150.png)

![(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine](/img/structure/B1388153.png)
